molecular formula C20H18BrClN2O3 B5249803 2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5249803
M. Wt: 449.7 g/mol
InChI Key: LMZMGRNMTJHTDB-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with bromine, a chlorophenyl group, and a morpholinyl group, making it a versatile molecule for scientific research.

Properties

IUPAC Name

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O3/c21-17-4-2-1-3-16(17)19(25)23-18(13-14-5-7-15(22)8-6-14)20(26)24-9-11-27-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMGRNMTJHTDB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The morpholinyl group is then added via nucleophilic substitution, and the final product is obtained through an enamine formation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)benzamide
  • 2-bromo-N-(4-morpholinyl)benzamide
  • N-(4-chlorophenyl)-3-morpholin-4-ylbenzamide

Uniqueness

2-bromo-N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and morpholinyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.